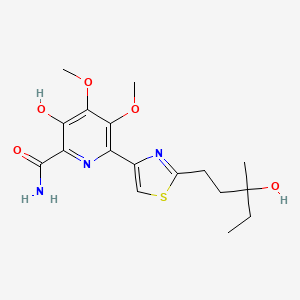

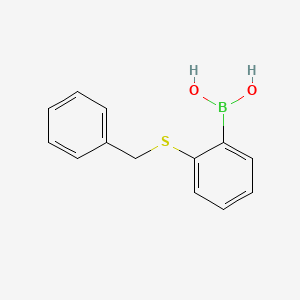

Ácido (2-(benciltio)fenil)borónico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2-(Benzylthio)phenyl)boronic acid is a boronic acid derivative with the molecular formula C13H13BO2S. It has an average mass of 244.117 Da and a monoisotopic mass of 244.072937 Da .

Chemical Reactions Analysis

Boronic acids, including (2-(Benzylthio)phenyl)boronic acid, are known for their interactions with diols and strong Lewis bases such as fluoride or cyanide anions, which leads to their utility in various sensing applications . They are also used in cross-coupling reactions .Physical And Chemical Properties Analysis

(2-(Benzylthio)phenyl)boronic acid has a density of 1.2±0.1 g/cm3, a boiling point of 430.7±55.0 °C at 760 mmHg, and a flash point of 214.3±31.5 °C . It has two hydrogen bond acceptors, two hydrogen bond donors, and four freely rotating bonds .Mecanismo De Acción

Target of Action

The primary target of (2-(Benzylthio)phenyl)boronic acid is the palladium (II) complex in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The main biochemical pathway affected by (2-(Benzylthio)phenyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .

Pharmacokinetics

The compound’s molecular formula is c13h13bo2s, and it has an average mass of 244117 Da . These properties may influence its absorption, distribution, metabolism, and excretion (ADME), but further studies are needed to fully understand its pharmacokinetic profile.

Result of Action

The result of the action of (2-(Benzylthio)phenyl)boronic acid is the formation of new carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds . The specific molecular and cellular effects would depend on the nature of the other reactants in the SM coupling reaction .

Action Environment

The action of (2-(Benzylthio)phenyl)boronic acid is influenced by environmental factors such as the reaction conditions and the presence of other reactants . The SM coupling reaction, in which this compound is used, is known for its mild and functional group tolerant reaction conditions . The compound is relatively stable, readily prepared, and generally environmentally benign , which may enhance its action, efficacy, and stability under various environmental conditions.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

(2-(Benzylthio)phenyl)boronic acid is a versatile reagent in the synthesis of organic compounds and is used in a variety of different laboratory experiments. It is a relatively inexpensive reagent and is easy to use. It is also a stable reagent and does not require special handling or storage conditions. However, it is important to note that (2-(Benzylthio)phenyl)boronic acid is a highly reactive reagent and should be handled with care. It is also important to note that (2-(Benzylthio)phenyl)boronic acid is highly flammable and should not be used near open flames or in poorly ventilated areas.

Direcciones Futuras

(2-(Benzylthio)phenyl)boronic acid has a wide range of potential applications in the field of organic chemistry. It is an important building block in the synthesis of various organic compounds and is used in a variety of different scientific research applications. Potential future directions for (2-(Benzylthio)phenyl)boronic acid include its use in the synthesis of pharmaceuticals, polymers, dyes, and other organic compounds. In addition, (2-(Benzylthio)phenyl)boronic acid could be used in the synthesis of materials for use in nanotechnology, biotechnology, and other emerging technologies. Finally, (2-(Benzylthio)phenyl)boronic acid could be used in the development of new catalysts and reagents for use in organic synthesis.

Métodos De Síntesis

The synthesis of (2-(Benzylthio)phenyl)boronic acid is a straightforward process that involves the reaction of benzyl bromide and thiophenol in the presence of a base. The reaction is typically carried out in a solution of aqueous sodium hydroxide and the resulting product is a white solid. The reaction proceeds in two steps, first the bromide is deprotonated and then the thiophenol is protonated. The resulting product is a white solid that can be isolated and purified using standard techniques.

Aplicaciones Científicas De Investigación

Diseño y entrega de fármacos

Los ácidos borónicos y sus ésteres, incluido el ácido (2-(benciltio)fenil)borónico, han llamado la atención para el diseño y la entrega de fármacos. Sirven como posibles portadores de boro para la terapia de captura de neutrones. Sin embargo, su estabilidad en agua es limitada. Se produce la hidrólisis de los ésteres de pinacol de fenilborónico, una clase de estos compuestos, especialmente a pH fisiológico. Los investigadores deben tener precaución cuando consideran estos ésteres para fines farmacológicos .

Polímeros sensibles a la glucosa para el tratamiento de la diabetes

Se han explorado conjugados que contienen ácido fenilborónico como polímeros sensibles a la glucosa. Estos polímeros permiten la liberación autorregulada de insulina, lo que los convierte en candidatos prometedores para el tratamiento de la diabetes. La porción de ácido fenilborónico interactúa con la glucosa, lo que desencadena la liberación de insulina .

Aplicaciones de cicatrización de heridas

Los materiales funcionalizados con ácido fenilborónico han mostrado promesa en la cicatrización de heridas. Sus propiedades únicas, como la unión a biomoléculas específicas, los hacen valiosos para la reparación y regeneración de tejidos .

Orientación y obtención de imágenes de tumores

Los investigadores han investigado derivados de ácido fenilborónico para la orientación de tumores. Estos compuestos pueden unirse selectivamente a moléculas asociadas al tumor, ayudando en la obtención de imágenes de diagnóstico y la terapia dirigida. Su afinidad por los compuestos que contienen catecol contribuye a su eficacia .

Sensores fluorescentes

Se han desarrollado sensores fluorescentes que combinan ácido borónico y otras porciones. Por ejemplo, un sensor de ácido borónico-pireno detecta catecol y sus derivados (como la dopamina) con alta sensibilidad. Estos sensores encuentran aplicaciones en la monitorización ambiental y el análisis bioanalítico .

Tintes funcionales

Los tintes funcionalizados con ácido fenilborónico, sintetizados de manera eficiente, como los derivados de PBA-BODIPY, presentan versatilidad. Estos tintes modulares fusionan la capacidad similar a un receptor de la porción PBA con las propiedades de los derivados de 3,5-dicloro-BODIPY. Son prometedores para diversas aplicaciones, incluida la detección y la obtención de imágenes .

Propiedades

IUPAC Name |

(2-benzylsulfanylphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BO2S/c15-14(16)12-8-4-5-9-13(12)17-10-11-6-2-1-3-7-11/h1-9,15-16H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJCVOQFMFAPLMY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1SCC2=CC=CC=C2)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50659360 |

Source

|

| Record name | [2-(Benzylsulfanyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50659360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1221446-33-8 |

Source

|

| Record name | [2-(Benzylsulfanyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50659360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bicyclo[2.2.2]octane-1-carbonyl fluoride](/img/structure/B571712.png)

![(8R,9R,10S,13S,14S)-13-methyl-1,2,3,4,5,6,7,8,9,10,11,12,14,15,16,17-hexadecahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B571713.png)